5-bromo-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide
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Overview
Description
5-bromo-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide is an organic compound belonging to the class of 2-furanilides. These are aromatic heterocyclic compounds containing a furan ring substituted at the 2-position with an anilide
Preparation Methods
The synthesis of 5-bromo-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the use of Sonogashira coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl halide and an alkyne .
Chemical Reactions Analysis
5-bromo-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-bromo-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
5-bromo-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide can be compared with other similar compounds, such as:
5-bromo-2-methoxy-3-nitropyridine: This compound is used as a building block for the synthesis of various biologically active molecules.
5-bromo-2-methoxypyridine: This compound is used in the synthesis of selective somatostatin receptor antagonists.
3-bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound is used in the synthesis of coordination polymers.
Properties
IUPAC Name |
5-bromo-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O4/c1-22-12-5-4-10(9-11(12)19-8-2-3-15(19)20)18-16(21)13-6-7-14(17)23-13/h4-7,9H,2-3,8H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAZTEUAZZKONP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)Br)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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